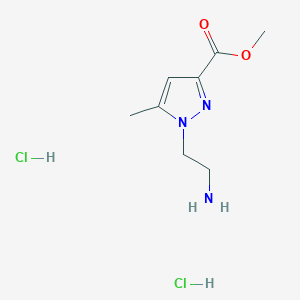
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide involves adding 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine) and anhydrous dichloromethane in a reaction flask .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-”, has been analyzed. The molecular formula for this compound is C12H17NO3 and the molecular weight is 223.2683 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene forms 3,4-dimethoxyphenylacetyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine has a molecular weight of 195.26, is a liquid at 20 degrees Celsius, and is air sensitive .
Scientific Research Applications
Novel Compound Synthesis
Researchers have synthesized a range of compounds related to or potentially including the structure of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide for various scientific purposes. For instance, the development of compounds with potential radiosensitizing properties or as bioreductively activated cytotoxins has been explored, indicating the interest in leveraging the unique chemical structures for therapeutic advancements in treating hypoxic tumors (Threadgill et al., 1991).
Biological Activity Evaluation
Compounds structurally similar to this compound have been evaluated for their biological activities. For example, certain derivatives have shown fungicidal and insecticidal activities, highlighting their potential in agricultural applications (Liu et al., 2004). This suggests the broader implications of such compounds beyond mere chemical interest, including their utility in addressing critical challenges in crop protection.
Material Science Applications
The exploration into the properties of hyperbranched aromatic polyimides demonstrates the potential of using structurally related compounds in the creation of new materials. These materials exhibit desirable properties such as solubility in common solvents and high thermal stability, indicating their potential use in various industrial applications (Yamanaka et al., 2000).
Mechanism of Action
Target of Action
The compound N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is believed to target the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the alpha7nAChR, at the same binding site as bungarotoxin . This interaction can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the nervous system.
Result of Action
The compound has been shown to have neuroprotective effects and can improve the toxicity of nerve cells . It can also directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . These actions suggest that the compound could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-10-6-15(22-9-10)16(19)17-8-12(18)11-4-5-13(20-2)14(7-11)21-3/h4-7,9,12,18H,8H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPTUCZLKLWUOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)

![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)




